molecular formula C13H10F3NO B14550830 (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone CAS No. 62128-33-0

(1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B14550830
CAS No.: 62128-33-0
M. Wt: 253.22 g/mol
InChI Key: VNYGWIQCPKLKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanone group linked to a methyl-substituted pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. Pyrrole derivatives are known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate the biological effects of this compound to identify potential therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62128-33-0

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C13H10F3NO/c1-17-7-3-6-11(17)12(18)9-4-2-5-10(8-9)13(14,15)16/h2-8H,1H3

InChI Key

VNYGWIQCPKLKRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.